molecular formula C22H27N3O3S2 B4628898 methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B4628898
M. Wt: 445.6 g/mol
InChI Key: ZMYABACVYDZRRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related thiophene derivatives and piperazine compounds provides insights into possible synthetic routes and chemical behavior. For instance, the synthesis of piperazine-2,5-diones through Dieckmann cyclization highlights a method for creating cyclic compounds involving piperazine units, suggesting possible synthetic approaches for similar complex molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Studies on thiophene and piperazine derivatives reveal the significance of crystal structure analysis for understanding molecular conformation and interactions. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates the molecule's stabilization by intra- and intermolecular hydrogen bonds, highlighting the importance of such analyses in predicting compound stability and reactivity (Vasu et al., 2004).

Chemical Reactions and Properties

Investigations into thiophene derivatives reveal their reactivity and potential for forming various chemical structures. For instance, the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters leading to novel thienopyrimidinones demonstrates the versatile reactivity of thiophene derivatives in cyclization reactions and the formation of heterocyclic compounds (Hajjem et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are crucial for predicting the behavior of new thiophene and piperazine derivatives. While specific data on the compound of interest may not be available, studies on similar molecules provide a basis for understanding how structural features influence physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for interactions with biological targets, are informed by the compound's molecular structure and substituent effects. Research on similar compounds, such as the study of thiophene derivatives for antibacterial and antifungal activities, offers insights into how the compound of interest might behave in chemical and biological contexts (Vasu et al., 2005).

Scientific Research Applications

Synthesis and Conformational Studies

Research on structurally similar compounds includes the synthesis of novel tryptophan derivatives designed for peptide and peptoid conformation elucidation studies. These derivatives, which feature a bridged ring to limit conformational flexibility while leaving functional groups free for further derivatization, could suggest potential applications in understanding peptide structure and function relationships (Horwell et al., 1994; Horwell et al., 1995).

Heterocyclic Chemistry and Synthons for Amino Acids

Another study focuses on the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, used as synthons for heterocyclic 1-amino acids. This research might hint at the compound's utility in synthesizing novel amino acids for peptide research, demonstrating its potential role in medicinal chemistry and drug design (Strässler et al., 1997).

Microwave-Assisted Synthesis of Heterocyclic Compounds

Further research into the microwave-assisted synthesis of new tetrahydrobenzo[b]thiophene derivatives indicates a broader interest in utilizing such compounds for rapid and efficient chemical synthesis. This method could be applicable to the synthesis of the compound , suggesting potential in synthetic organic chemistry and materials science (Abdalha et al., 2011).

properties

IUPAC Name

methyl 2-[[4-(3-hydroxyphenyl)piperazine-1-carbothioyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-28-21(27)19-17-8-3-2-4-9-18(17)30-20(19)23-22(29)25-12-10-24(11-13-25)15-6-5-7-16(26)14-15/h5-7,14,26H,2-4,8-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYABACVYDZRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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